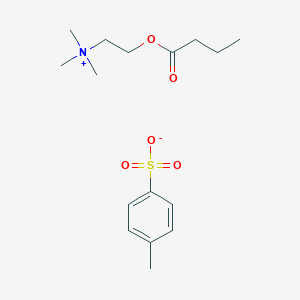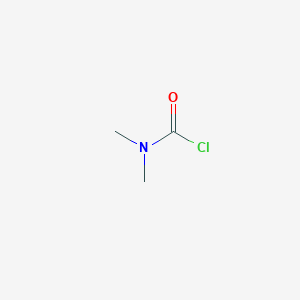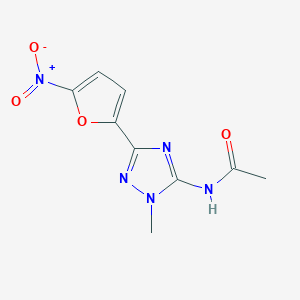
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-(1-methyl-3-(5-nitro-2-furyl)-s-triazol-5-yl)-, also known as MNFT, is a synthetic compound that has shown potential in various scientific research applications. MNFT is a triazole derivative that has been synthesized through different methods and has been studied for its mechanism of action, biochemical, and physiological effects.
Aplicaciones Científicas De Investigación
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been studied in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also shown antimicrobial activity against various bacterial strains.
Mecanismo De Acción
The mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is not fully understood, but it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins, which are important for cancer cell invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting cancer cell growth, and reducing bacterial growth. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been shown to reduce the levels of inflammatory mediators, such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is readily available through different synthesis methods and is stable under normal lab conditions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has also shown low toxicity in animal models, making it a suitable candidate for further research. However, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has some limitations, including its limited solubility in water and its lack of selectivity towards specific targets.
Direcciones Futuras
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has shown potential in various scientific research applications, and there are several future directions for its study. One potential direction is to investigate the use of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in combination with other drugs for the treatment of cancer and inflammation. Another potential direction is to study the mechanism of action of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in more detail to identify specific targets and pathways involved in its activity. Additionally, further research is needed to investigate the safety and efficacy of ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- in clinical trials.
Conclusion
In conclusion, ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- is a synthetic compound that has shown potential in various scientific research applications, including as an anti-inflammatory agent, anticancer agent, and antimicrobial agent. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has several advantages for lab experiments, including its synthetic availability, stability, and low toxicity, and there are several future directions for its study.
Métodos De Síntesis
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- has been synthesized using different methods, including the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and triazole in the presence of triethylamine. Another method involves the reaction of 2-(5-nitro-2-furyl)acetic acid with thionyl chloride and sodium azide, followed by the reaction with 1-methyl-1H-1,2,3-triazole-4-carboxylic acid. The final product is obtained through the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with sodium hydride and acetic anhydride.
Propiedades
Número CAS |
10187-79-8 |
|---|---|
Nombre del producto |
ACETAMIDE, N-(1-METHYL-3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Fórmula molecular |
C9H9N5O4 |
Peso molecular |
251.2 g/mol |
Nombre IUPAC |
N-[2-methyl-5-(5-nitrofuran-2-yl)-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C9H9N5O4/c1-5(15)10-9-11-8(12-13(9)2)6-3-4-7(18-6)14(16)17/h3-4H,1-2H3,(H,10,11,12,15) |
Clave InChI |
VSMVDSLPLUCSKC-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canónico |
CC(=O)NC1=NC(=NN1C)C2=CC=C(O2)[N+](=O)[O-] |
Otros números CAS |
10187-79-8 |
Sinónimos |
N-[1-Methyl-3-(5-nitro-2-furyl)-1H-1,2,4-triazol-5-yl]acetamide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



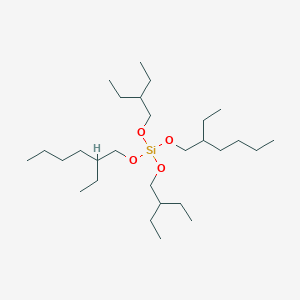
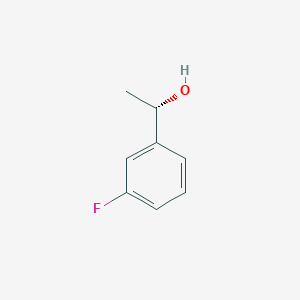
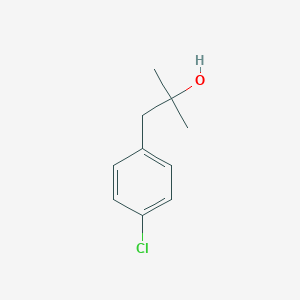
![Pyrazino[1,2-b:4,5-b']bis(indazole)-7,14-dione](/img/structure/B156311.png)
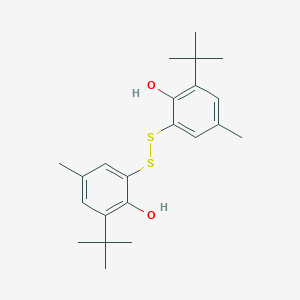
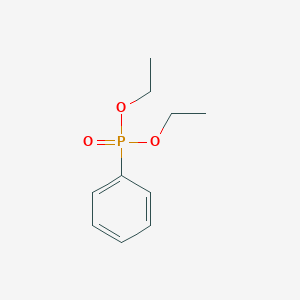
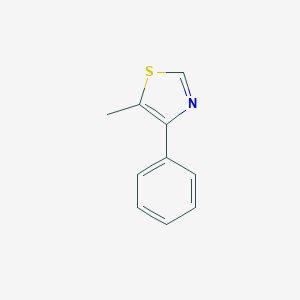
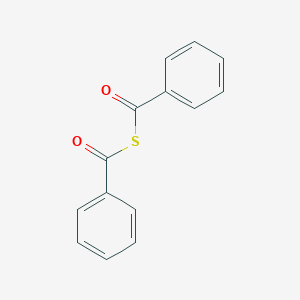
![(3R,4S)-1-Azabicyclo[2.2.1]heptane-3-carbonitrile](/img/structure/B156321.png)
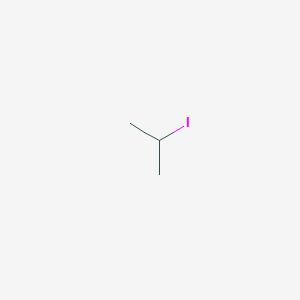
![1,4-Dioxaspiro[4.6]undec-6-ene](/img/structure/B156324.png)
![1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone](/img/structure/B156325.png)
